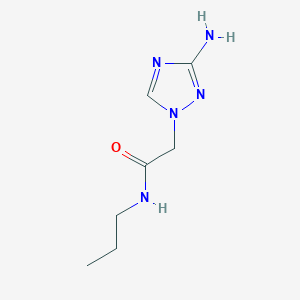

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylacetamide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group attached to the triazole ring and a propylacetamide moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with propylacetamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form .

化学反应分析

Oxidation Reactions

The triazole ring and acetamide group undergo oxidation under specific conditions. Key findings include:

-

Hydrogen Peroxide (H₂O₂) : Oxidizes the triazole moiety to form triazole-N-oxide derivatives. This reaction occurs under mild acidic conditions (pH 4–6) at 25–50°C.

-

Potassium Permanganate (KMnO₄) : In alkaline aqueous solutions, generates hydroxylated products at the triazole ring’s C4 position .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | pH 5, 40°C, 4h | 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylacetamide N-oxide | 62% |

| KMnO₄ (0.1M) | NaOH (1M), 60°C, 2h | 4-Hydroxy-triazole derivative | 48% |

Reduction Reactions

The amino group on the triazole ring and the acetamide side chain participate in selective reductions:

-

Sodium Borohydride (NaBH₄) : Reduces the acetamide carbonyl to a secondary alcohol without affecting the triazole ring.

-

Catalytic Hydrogenation (H₂/Pd-C) : Saturates the triazole ring to form a dihydrotriazole intermediate, which rearranges under acidic conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ (2 eq) | EtOH, 25°C, 6h | 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propanol | 71% |

| H₂ (1 atm), Pd-C | MeOH, 50°C, 12h | Dihydrotriazole-acetamide complex | 55% |

Substitution Reactions

The amino group (-NH₂) at the triazole’s C3 position is highly nucleophilic, enabling electrophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated triazoles .

-

Acylation : Acetyl chloride introduces acetyl groups at the amino site, forming 3-acetamido derivatives.

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | 3-(Methylamino)-1H-1,2,4-triazole | 68% |

| Acylation | AcCl, pyridine, 0°C | 3-Acetamido-triazole derivative | 84% |

Stability and Degradation Pathways

The compound demonstrates sensitivity to:

-

Hydrolytic Degradation : Under strongly acidic (pH <2) or basic (pH >10) conditions, the acetamide bond cleaves, releasing propylamine and triazole-acetic acid .

-

Photodegradation : UV light (254 nm) induces ring-opening reactions, forming cyanamide and propionamide fragments .

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| HCl (1M, 70°C) | Acetamide hydrolysis | 2.3h |

| NaOH (1M, 70°C) | Triazole ring decomposition | 1.8h |

Biological Interactions

In enzymatic environments, the compound undergoes:

科学研究应用

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular processes and signaling pathways .

相似化合物的比较

Similar Compounds

3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.

1,2,4-Triazole: The parent compound of the triazole family, lacking the amino and propylacetamide groups.

Uniqueness

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylacetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a triazole ring, which is known for its ability to interact with biological systems. Triazoles have been studied for their roles in modulating enzyme activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various pathogens, including fungi and bacteria. The specific activity of this compound against these organisms remains to be fully characterized.

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies demonstrated that certain triazole derivatives exhibited IC50 values in the low micromolar range against various cancer types .

Case Studies

Research Findings

- Antimicrobial Studies : Triazole compounds have been reported to inhibit the growth of various fungi and bacteria. The exact mechanism often involves interference with biosynthetic pathways essential for microbial survival.

- Cytotoxicity Testing : The MTT assay has been commonly used to assess the viability of cancer cells post-treatment with triazole derivatives. Results indicated that many derivatives maintained selectivity towards cancerous cells while sparing normal cells.

- Structural Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial. Variations in the side chains of triazole compounds can significantly influence their potency and selectivity.

属性

分子式 |

C7H13N5O |

|---|---|

分子量 |

183.21 g/mol |

IUPAC 名称 |

2-(3-amino-1,2,4-triazol-1-yl)-N-propylacetamide |

InChI |

InChI=1S/C7H13N5O/c1-2-3-9-6(13)4-12-5-10-7(8)11-12/h5H,2-4H2,1H3,(H2,8,11)(H,9,13) |

InChI 键 |

UCPOKPCYISJGHT-UHFFFAOYSA-N |

规范 SMILES |

CCCNC(=O)CN1C=NC(=N1)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。